
4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl
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Overview
Description
4-Bromo-4’-butyl-3-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C16H16BrF It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4-position, a butyl group at the 4’-position, and a fluorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-butyl-3-fluoro-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-4’-butyl-3-fluoro-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-butyl-3-fluoro-1,1’-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl carboxylic acids .
Scientific Research Applications
4-Bromo-4’-butyl-3-fluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-butyl-3-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4’-ethyl-3-fluoro-1,1’-biphenyl
- 4-Bromo-3-fluoro-1,1’-biphenyl
- 4-Bromobiphenyl
Uniqueness
4-Bromo-4’-butyl-3-fluoro-1,1’-biphenyl is unique due to the presence of both a butyl group and a fluorine atom, which confer distinct chemical properties. The butyl group increases the hydrophobicity and potential for interactions with lipid membranes, while the fluorine atom can influence the compound’s electronic properties and reactivity .
Properties
IUPAC Name |
1-bromo-4-(4-butylphenyl)-2-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17)16(18)11-14/h5-11H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZZCVUQOFIUKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601306 |
Source
|
Record name | 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149451-95-6 |
Source
|
Record name | 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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